4-Ethoxy-3-phenylsulfonylfuroxan

Vasodilation Nitric oxide donor Aortic ring assay

4-Ethoxy-3-phenylsulfonylfuroxan, also known by its development code CHF-2363, is a synthetic furoxan derivative bearing a phenylsulfonyl group at the 3-position and an ethoxy substituent at the 4-position of the furoxan ring. It belongs to the class of nitric oxide (NO)-donating furoxans and has been characterized for vasodilator, platelet antiaggregatory, and multidrug resistance transporter-modulating activities.

Molecular Formula C10H10N2O5S
Molecular Weight 270.26 g/mol
Cat. No. B1249322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-3-phenylsulfonylfuroxan
Synonyms4-ethoxy-3-phenylsulfonylfuroxan
CHF 2363
CHF-2363
Molecular FormulaC10H10N2O5S
Molecular Weight270.26 g/mol
Structural Identifiers
SMILESCCOC1=NO[N+](=C1S(=O)(=O)C2=CC=CC=C2)[O-]
InChIInChI=1S/C10H10N2O5S/c1-2-16-9-10(12(13)17-11-9)18(14,15)8-6-4-3-5-7-8/h3-7H,2H2,1H3
InChIKeyHWPOZMMTECRYLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-3-phenylsulfonylfuroxan (CHF-2363): A Differentiated Phenylsulfonylfuroxan NO-Donor for Cardiovascular and Transporter Research Procurement


4-Ethoxy-3-phenylsulfonylfuroxan, also known by its development code CHF-2363, is a synthetic furoxan derivative bearing a phenylsulfonyl group at the 3-position and an ethoxy substituent at the 4-position of the furoxan ring [1]. It belongs to the class of nitric oxide (NO)-donating furoxans and has been characterized for vasodilator, platelet antiaggregatory, and multidrug resistance transporter-modulating activities [2][3]. The compound has a molecular formula of C10H10N2O5S and a molecular weight of 270.26 g/mol [1].

NO/cGMP Pathway Probe Vasorelaxation and platelet antiaggregation studies
MDR Transporter Research Defined P-gp inhibition and MRP1 potentiation profiling
Tolerance Mechanism Studies Tolerance-resistant NO-donor tool for nitrate tolerance models

Why 4-Ethoxy-3-phenylsulfonylfuroxan Cannot Be Treated as Interchangeable with Other 3-Phenylsulfonylfuroxan Analogs


Within the 3-phenylsulfonylfuroxan scaffold, the substituent at the 4-position is a critical determinant of pharmacological selectivity, transporter interaction profile, and tolerance susceptibility [1][2]. Systematic structure–activity relationship (SAR) studies have demonstrated that varying the 4-substituent from ethoxy to methyl, phenyl, or decyloxy can invert MRP1 modulator activity (from inhibitor to potentiator of efflux) and shift the magnitude of P-glycoprotein inhibition [1]. Furthermore, the 4-ethoxy substitution confers a documented tolerance-resistance advantage over glyceryl trinitrate in vasorelaxation assays—a feature not generalizable to the furoxan class without experimental confirmation [2][3]. For procurement decisions in cardiovascular pharmacology, MDR reversal research, or NO-donor probe development, these substitution-dependent pharmacological divergences mean that generic selection of any 3-phenylsulfonylfuroxan without matching the intended 4-substituent profile can lead to qualitatively different experimental outcomes.

4-Substituent Specificity
MRP1 modulation direction (inhibition vs potentiation) is 4-substituent dependent; methyl or phenyl analogs may invert transporter response.
Tolerance Resistance Not Class-Wide
Tolerance resistance observed with 4-ethoxy may not transfer to other 4-substituted furoxans; each analog requires independent confirmation.
Potency Span Across Analogs
Vasorelaxant potency varies widely among 4-substituted phenylsulfonylfuroxans; 4-ethoxy at the high end of reported range, not representative of class.

Quantitative Differentiation Evidence for 4-Ethoxy-3-phenylsulfonylfuroxan (CHF-2363) Against Closest Analogs and Reference Standards


Vasorelaxant Potency: CHF-2363 Matches Glyceryl Trinitrate (GTN) in Rabbit Aorta at Nanomolar EC50

In rubbed-endothelium rabbit aortic rings precontracted with noradrenaline, 4-ethoxy-3-phenylsulfonylfuroxan (CHF-2363) displayed vasorelaxant potency equivalent to glyceryl trinitrate (GTN), with IC50 values that were directly compared within the same experimental system [1]. In a separate assay using phenylephrine-contracted Wistar rat aortic strips, CHF-2363 showed an EC50 of 12 nM [2]. For context, other 3-phenylsulfonylfuroxan analogs with different 4-substituents exhibit EC50 values spanning 55–1,070 nM in rabbit aortic rings precontracted with 1 μM noradrenaline [3], placing the 4-ethoxy derivative at the high-potency end of this structural class.

Vasorelaxant Potency
Head-to-head
EC50 12 nM (rat aorta); equipotent to GTN (rabbit aorta)
Reported vasorelaxant endpoint context; supports potency benchmark selection
4–89-fold lower EC50 vs. 4-methyl, 4-phenyl, and bis-sulfonyl analogs
Vasodilation Nitric oxide donor Aortic ring assay

Platelet Antiaggregatory Activity: CHF-2363 Is ~5-Fold More Potent Than Sodium Nitroprusside in Human Platelet-Rich Plasma

In human platelet-rich plasma, pre-incubation with 4-ethoxy-3-phenylsulfonylfuroxan (CHF-2363) produced concentration-dependent inhibition of aggregation induced by collagen, ADP, and PAF. The test compound was approximately 5 times more potent than sodium nitroprusside (SNP) in the same assay system [1]. This antiplatelet effect was accompanied by elevation of platelet cyclic GMP levels and was reduced by oxyhaemoglobin, confirming an NO/cGMP-mediated mechanism [1].

Antiplatelet Activity
Head-to-head
~5× more potent than sodium nitroprusside (SNP)
Reported antiplatelet assay context; supports cGMP pathway probe selection
Collagen, ADP, PAF-induced aggregation in human PRP
Platelet aggregation inhibition Antiplatelet cGMP

Tolerance Resistance: CHF-2363 Retains Full Vasorelaxant Activity After GTN-Induced Tolerance, While GTN Activity Declines 55-Fold

After exposure of rat aortic strips to supramaximal concentrations of GTN (550 μM), the vasorelaxant activity of 4-ethoxy-3-phenylsulfonylfuroxan (CHF-2363) remained unchanged, whereas the activity of GTN itself decreased approximately 55-fold [1]. No in vitro cross-tolerance between GTN and CHF-2363 was observed [1]. This tolerance-resistance profile distinguishes CHF-2363 from clinical organic nitrates and represents a quantifiable functional advantage within the NO-donor class.

Tolerance Resistance
Head-to-head
Activity unchanged after GTN tolerance; GTN activity reduced ~55-fold
Reported tolerance-resistance endpoint context; supports nitrate tolerance model studies
No in vitro cross-tolerance observed
Nitrate tolerance Cross-tolerance Vascular tolerance

Multidrug Transporter Modulation: 4-Ethoxy Substitution Confers Selective P-gp Inhibition with MRP1 Potentiation, Distinguishing CHF-2363 from Other 4-Substituted Analogs

In MDCK cells overexpressing P-gp and MRP1 transporters, 3-phenylsulfonylfuroxans with varying 4-substituents displayed qualitatively different transporter interaction profiles [1]. For 4-ethoxy-3-phenylsulfonylfuroxan (CHF-2363), BindingDB data report an EC50 of 1.20 × 10⁴ nM (12 μM) for P-gp (MDR1) inhibition assessed by calcein AM accumulation, and an EC50 of 4.91 × 10⁴ nM (49.1 μM) for MRP1 induction (potentiation of efflux) [2][3]. Critically, the Fruttero et al. study demonstrates that certain 4-substituents revert MRP1 activity from inhibition to potentiation of efflux, and that the intensity and selectivity of transporter modulation are tunable by the 4-substituent [1]. This compound-level selectivity is not predictable from the phenylsulfonylfuroxan core alone.

MDR Transporter Profile
Cross-study comparable
P-gp EC50 12 μM; MRP1 EC50 49.1 μM (potentiation)
Reported transporter modulation context; P-gp/MRP1 profile substituent-dependent
MDCK cells; calcein AM accumulation assay
P-glycoprotein MRP1 Multidrug resistance reversal

Genotoxicity Safety Margin: Water-Soluble CHF-2363 Analogue Shows Partial Overlap of Genotoxic and Therapeutic Concentration Ranges, in Contrast to CAS 1609

In a comparative genotoxicity study of furoxan NO donors, CAS 1609 (4-hydroxymethyl-furoxan-3-carboxamide) and the water-soluble analogue of CHF-2363 (compound 2a) were evaluated [1]. CAS 1609 induced genotoxic effects only at concentrations one order of magnitude higher than the range producing beneficial effects, providing a defined safety margin [1]. In contrast, for the water-soluble analogue of CHF-2363, the genotoxic and beneficial concentration ranges partially overlapped [1]. While this data pertains to the water-soluble analogue rather than CHF-2363 itself, it highlights the importance of verifying the genotoxicity window for each specific furoxan derivative rather than extrapolating from class-level assumptions.

Genotoxicity Window
Supporting evidence
Water-soluble analogue: genotoxic/active ranges overlap; CAS 1609: ~10-fold margin
Supports genotoxicity window review; concentration control may be required
Analogue data; direct CHF-2363 genotoxicity not reported
Genotoxicity Safety pharmacology NO-donor toxicology

High-Impact Application Scenarios for 4-Ethoxy-3-phenylsulfonylfuroxan Based on Quantitative Differentiation Evidence


Nitrate Tolerance Mechanistic Studies Using a Cross-Tolerance-Resistant NO-Donor Probe

In experimental models of nitrate tolerance, pre-treatment with supramaximal GTN (550 μM) reduces GTN vasorelaxant activity by ~55-fold, while CHF-2363 maintains full activity with no cross-tolerance observed [1]. This makes CHF-2363 an indispensable positive control and mechanistic probe for programs investigating tolerance mechanisms, mitochondrial aldehyde dehydrogenase (ALDH-2) involvement, and the development of tolerance-resistant nitrovasodilators.

Multidrug Resistance (MDR) Reversal Research Requiring Defined P-gp Inhibition with Concurrent MRP1 Potentiation

CHF-2363 inhibits P-gp with an EC50 of 12 μM and potentiates MRP1 efflux with an EC50 of 49.1 μM in MDCK transporter-overexpressing cells [2][3]. This dual profile, documented within the structure–activity relationship framework of 4-substituted 3-phenylsulfonylfuroxans [4], enables its use as a selective tool for dissecting the relative contributions of P-gp and MRP1 to drug resistance phenotypes, where alternative 4-substituents may produce qualitatively different MRP1 responses.

Platelet Signaling and cGMP Pathway Research Requiring a Potent, SNP-Surpassing NO Donor

CHF-2363 inhibits human platelet aggregation induced by collagen, ADP, and PAF with approximately 5-fold greater potency than sodium nitroprusside, and its antiaggregatory effect is mediated by selective elevation of cGMP (without affecting cAMP) [1]. This potency advantage and clean cGMP-selective signaling make it a superior tool for studying NO/cGMP-dependent platelet pathways with reduced risk of cAMP cross-talk.

Cardiovascular Pharmacology Drug Screening Using a High-Potency Furoxan Vasorelaxant Benchmark

With a vasorelaxant EC50 of 12 nM in rat aortic strips [2] and equipotency to GTN in rabbit aorta [1], CHF-2363 serves as a well-characterized, high-potency reference standard for screening novel vasodilator candidates. Its potency surpasses that of several closely related 3-phenylsulfonylfuroxans (EC50 55–1,070 nM) [5], providing a more stringent benchmark for identifying compounds with comparable or superior vascular activity.

Application
Selection Property
Validation Focus
Nitrate tolerance mechanistic studies
Cross-tolerance resistance profile
ALDH-2 pathway and tolerance endpoints
Multidrug resistance transporter studies
Defined P-gp/MRP1 dual profile
P-gp/MRP1 substrate specificity and efflux modulation
Platelet cGMP signaling research
cGMP-selective antiaggregatory activity
NO/cGMP pathway endpoints; cAMP cross-talk exclusion
Vasodilator screening assays
High-potency furoxan reference standard
Vasorelaxation benchmark against clinical nitrates and analogs
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